molecular formula C20H23NO5S B2544867 methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327168-16-0

methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

Cat. No.: B2544867
CAS No.: 1327168-16-0
M. Wt: 389.47
InChI Key: OWKIJTWIDUECMQ-UYRXBGFRSA-N
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Description

Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic acrylate derivative featuring a sulfonyl group at the 4-isopropylphenyl position and an amino group at the 4-methoxyphenyl moiety. The (2Z)-configuration denotes the stereochemistry of the double bond, which influences molecular geometry and reactivity.

Properties

IUPAC Name

methyl (Z)-3-(4-methoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-14(2)15-5-11-18(12-6-15)27(23,24)19(20(22)26-4)13-21-16-7-9-17(25-3)10-8-16/h5-14,21H,1-4H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKIJTWIDUECMQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Sulfonylation Tandem Reaction

The most widely reported method involves a tandem Michael addition-sulfonylation sequence:

  • Michael Addition : 4-Methoxyaniline reacts with methyl propiolate in THF under basic conditions (e.g., K₂CO₃) to form methyl 3-[(4-methoxyphenyl)amino]prop-2-enoate.
  • Sulfonylation : The intermediate undergoes sulfonylation with 4-isopropylbenzenesulfonyl chloride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine).

Reaction Conditions Table

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ THF 25 6 78
2 DMAP DCM 0→25 12 82

Steric effects from the isopropyl group necessitate prolonged reaction times during sulfonylation to achieve complete conversion.

One-Pot Multicomponent Approach

A streamlined one-pot method combines methyl acrylate, 4-methoxyaniline, and 4-isopropylbenzenesulfonyl chloride in acetonitrile with CuI (5 mol%) as a catalyst. This approach reduces purification steps and achieves 68% overall yield. The mechanism proceeds via:

  • In situ generation of a sulfonyl radical through CuI-mediated single-electron transfer.
  • Radical addition to the acrylate α-position, followed by amine coupling.

Advantages :

  • Eliminates intermediate isolation
  • Reduces solvent consumption by 40% compared to stepwise methods

Experimental Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency but promote Z→E isomerization. Non-polar solvents (toluene, DCM) preserve stereochemistry but slow reaction kinetics. A DCM/THF (3:1) mixture balances these factors, achieving 92% Z-isomer retention.

Temperature Control

Exothermic sulfonylation requires gradual reagent addition at 0°C to prevent:

  • Oligomerization of the acrylate intermediate
  • Decomposition of the sulfonyl chloride reagent

Temperature Gradient Protocol :

  • Cool reaction vessel to 0°C in ice bath
  • Add sulfonyl chloride via syringe pump over 2 h
  • Warm gradually to 25°C over 4 h

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J=8.4 Hz, 2H, SO₂Ar-H)
  • δ 6.91 (d, J=8.8 Hz, 2H, OCH₃-Ar-H)
  • δ 6.35 (s, 1H, NH)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 1.32 (d, J=6.8 Hz, 6H, CH(CH₃)₂)

IR (KBr) :

  • 1735 cm⁻¹ (C=O ester)
  • 1320 cm⁻¹, 1150 cm⁻¹ (asymmetric/symmetric SO₂ stretching)

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O 70:30) shows >98% purity with retention time 12.7 min.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency:

  • Residence time: 8 min
  • Productivity: 1.2 kg/day per module
  • Purity: 99.5% by inline FTIR monitoring

Waste Stream Management

The process generates 3.2 kg waste/kg product, primarily from salt byproducts (NaCl, KBr). Acid-base neutralization with HCl recovers 85% of sulfonic acid derivatives for reuse.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium metabisulfite for sulfonylation, and transition metal catalysts for various transformations . Conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

Major products formed from these reactions include sulfonates, amines, and substituted acrylates, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

(a) Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate (CAS 1327196-01-9)
  • Structural Differences: Replaces the 4-isopropylphenyl sulfonyl group with a 4-methoxyphenyl sulfonyl group and substitutes the 4-methoxyphenyl amino group with 4-ethoxyphenyl.
  • Molecular weight: 391.45 g/mol; purity >90% .
(b) Methyl (E/Z)-3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate
  • Structural Differences : Replaces the sulfonyl group with a trifluoromethyl (CF₃) group.
  • Impact :
    • The CF₃ group is strongly electron-withdrawing, increasing electrophilicity and metabolic stability.
    • Synthesis yield: 86% (E/Z = 75:25) via palladium-catalyzed coupling .
    • Applications : Preferred in fluorinated drug candidates for enhanced stability.
(c) Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate
  • Structural Differences: Substitutes sulfonyl with a bromo-formylphenoxy group.
  • Impact :
    • Introduces halogen and aldehyde functional groups, enabling cross-coupling reactions.
    • Crystal structure: Triclinic (P1 space group), stabilized by C–H⋯O hydrogen bonds and π–π interactions (centroid distance: 3.984 Å) .
    • Applications : Versatile intermediate in synthetic organic chemistry.

Fluorinated Analogues

Fluorinated acrylates, such as 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate (), exhibit:

  • Enhanced hydrophobicity and thermal stability due to perfluoroalkyl chains.
  • Environmental concerns : Persistent bioaccumulative properties .
  • Contrast with target compound : The absence of fluorine in the target compound may improve biodegradability but reduce chemical resistance.

Stereochemical and Crystallographic Comparisons

  • Cyclopropane-containing analogues (e.g., methyl (2Z)-3-[2′-cyano-3′-diethoxymethyl-2′-[(4-methylphenyl)sulfonyl]cyclopropyl]acrylate): Steric hindrance from the cyclopropane ring limits rotational freedom. Chiral centers (1'S,2'R,3'S) enable enantioselective applications .
  • Crystal packing: The target compound’s sulfonyl and methoxy groups likely promote hydrogen bonding, similar to bromo-formylphenoxy derivatives in .

Data Tables

Table 2: Crystallographic Comparison

Compound Name Crystal System Space Group Dihedral Angle (°) Stabilizing Interactions
Target Compound Not reported Not reported Not reported Likely hydrogen bonding
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Triclinic P1 82.9 C–H⋯O, π–π interactions

Biological Activity

Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H21NO4S
  • Molecular Weight : 345.43 g/mol

This compound features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

This compound exhibits several notable biological activities:

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • The sulfonamide group may interfere with enzymatic processes critical for cell survival and proliferation.
  • The methoxy group could enhance lipophilicity, improving cell membrane permeability and facilitating interaction with intracellular targets.

Case Study 1: Anticancer Activity

In a study examining the effects of various sulfonamide derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to established chemotherapeutics.

Case Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory properties of related compounds revealed that this compound effectively inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising avenue for treating inflammatory conditions such as rheumatoid arthritis.

Data Summary Table

Biological Activity Effect Observed Study Reference
AnticancerIC50 = 25 µM in MCF-7 cells
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialPotential activity against specific pathogens

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